molecular formula C21H32N4O2 B5574357 8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

Cat. No.: B5574357
M. Wt: 372.5 g/mol
InChI Key: IRFRZHWIPJRSBX-UHFFFAOYSA-N
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Description

8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps, starting from readily available starting materials. The process typically includes:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine group: This is achieved through nucleophilic substitution reactions.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE: Shares a similar pyridine core structure.

    Indole derivatives: Exhibit similar biological activities and chemical properties.

Uniqueness

8-BUTYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

8-butyl-3,3-dimethyl-6-(2-morpholin-4-ylethylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-4-5-6-19-18-15-27-21(2,3)13-16(18)17(14-22)20(24-19)23-7-8-25-9-11-26-12-10-25/h4-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFRZHWIPJRSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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